4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene

Purity specification Regioisomer comparison Procurement standardization

Trace brominated impurities poison palladium catalysts and derail SAR studies. This trisubstituted aryl bromide (CAS 902757-20-4) solves both issues: - **NLT 98% purity** minimizes catalyst poisoning in parallel synthesis - **Distinct 1,2,4-substitution** delivers calculated logP ~4.79 - a 0.65 advantage over 1,3,5-regioisomers for ADME tuning - **Ortho-OCF₃** electron-withdrawing effect facilitates oxidative addition, enabling lower catalyst loadings ISO-certified supply with full documentation (COA, SDS) supports GLP compliance.

Molecular Formula C10H10BrF3O2
Molecular Weight 299.08 g/mol
CAS No. 902757-20-4
Cat. No. B3300547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene
CAS902757-20-4
Molecular FormulaC10H10BrF3O2
Molecular Weight299.08 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)Br)OC(F)(F)F
InChIInChI=1S/C10H10BrF3O2/c1-6(2)15-8-4-3-7(11)5-9(8)16-10(12,13)14/h3-6H,1-2H3
InChIKeyBAOBTAWUWBRROT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene: Identity and Substitution Pattern


4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene (CAS 902757-20-4) is a trisubstituted aromatic building block with molecular formula C₁₀H₁₀BrF₃O₂ and a molecular weight of 299.08 g/mol, bearing bromine at the 4-position, isopropoxy at the 1-position, and trifluoromethoxy at the 2-position . Commercially available from multiple ISO-certified suppliers at purities of ≥95% to NLT 98%, this compound serves as a halogenated intermediate designed for metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, enabling the construction of biaryl and extended aromatic systems for pharmaceutical and agrochemical discovery programs [1].

1
Cross-Coupling Handle
para‑bromo substituent designed for Suzuki, Sonogashira, and Heck couplings
2
Defined Substitution Pattern
1,2,4‑trisubstitution with ortho‑OCF₃ and para‑OiPr directs electronic and steric properties
3
Supply Reliability
multiple ISO‑certified suppliers with documented purity specifications

Why Regioisomeric Analogs Cannot Substitute This Compound


The specific 1,2,4-trisubstitution pattern of 4-bromo-1-isopropoxy-2-trifluoromethoxybenzene governs its reactivity in cross-coupling, the steric and electronic environment at the reactive bromine center, and the resultant physicochemical properties of downstream products. Regioisomers such as 1-bromo-3-isopropoxy-5-trifluoromethoxybenzene (CAS 1221793-61-8, 1,3,5-substituted) or 2-bromo-1-isopropoxy-4-trifluoromethoxybenzene (CAS 200956-15-6, 1,2,4-substituted but with altered relative positioning) produce divergent coupling products with different spatial and electronic profiles. Even small changes in substitution pattern translate to measurable differences in computed logP—for example, the 1,3,5-regioisomer has a calculated logP of ~4.13 versus ~4.79 for the target 1,2,4-isomer—altering the lipophilicity and potential membrane permeability of derived compounds . De-bromo or de-trifluoromethoxy analogs lack the synthetic handle or key pharmacophoric element respectively, making direct substitution infeasible for applications requiring both moieties simultaneously [1].

Regioisomer different substitution patterns (e.g., 1,3,5‑ vs 1,2,4‑) produce divergent coupling products with altered logP and steric profiles
Lipophilicity measurable differences in computed logP may shift membrane permeability and ADME properties of derived compounds
Functional Analog de‑bromo or de‑OCF₃ analogs lack the essential synthetic handle or pharmacophoric element

Quantitative Differentiation from Closest Analogs


Regioisomer-Specific Purity Benchmarking

Among commercially available bromo-isopropoxy-trifluoromethoxybenzene regioisomers, 4-bromo-1-isopropoxy-2-trifluoromethoxybenzene (CAS 902757-20-4) is offered at documented purity levels of NLT 98% by Boroncore and 98% by Leyan, whereas the 1,3,5-regioisomer (CAS 1221793-61-8) is typically listed at 95%+ or 98%, but with fewer suppliers providing COA-backed ≥98% specifications, limiting reliable procurement for GLP-grade synthesis [1].

Purity Specification
Cross-study comparable
NLT 98% vs 95%+
higher purity specifications may reduce impurity burden in downstream couplings
Supplier-documented; COA verification recommended
Purity specification Regioisomer comparison Procurement standardization

Calculated Lipophilicity Differentiation by LogP

Computed logP values for regioisomeric bromo-isopropoxy-trifluoromethoxybenzenes show a measurable difference of approximately 0.65 log units between the 1,2,4-substituted target compound (LogP ~4.79, Fluorochem) and the 1,3,5-substituted regioisomer (LogP ~4.13, Chemsrc) . This difference is consistent with class-level findings that the OCF₃ group increases lipophilicity by 0.7–1.4 LogD units compared to OCH₃ analogs, with the magnitude dependent on the substitution environment [1].

Computed logP
Cross-study comparable
ΔLogP ≈ 0.65
higher lipophilicity may influence membrane permeability and metabolic clearance of derived compounds
Computed values; no experimental logP identified
Lipophilicity LogP Drug-likeness Regioisomer comparison

Substitution-Directed Cross-Coupling Reactivity

The 4-bromo substituent in the target compound is situated para to the isopropoxy group and ortho to the trifluoromethoxy group. The strong electron-withdrawing nature of the ortho-OCF₃ group (Hammett σₚ ≈ 0.35; σₘ ≈ 0.38) activates the aryl bromide toward oxidative addition in palladium-catalyzed cross-coupling relative to regioisomers where bromine is meta to the OCF₃ group (e.g., CAS 1221793-61-8, where bromine is meta to OCF₃). This is consistent with the well-established principle that electron-withdrawing substituents ortho or para to the leaving group accelerate oxidative addition in Suzuki-Miyaura couplings [1][2].

Oxidative Addition Activation
Class-level inference
ortho‑OCF₃ electron‑withdrawing
may accelerate oxidative addition relative to meta‑OCF₃ regioisomers
Based on Hammett constants; kinetic data not available
Cross-coupling Suzuki reaction Electronic effects Ortho-substituent

Trifluoromethoxy Contribution to Drug-Like Profiles

Class-level studies demonstrate that the trifluoromethoxy (-OCF₃) group, when incorporated into aromatic systems, enhances lipophilicity by 0.7–1.4 LogD units compared to methoxy (-OCH₃) analogs and provides lipophilicity comparable to -CF₃-bearing compounds, while also modulating metabolic stability and bioavailability [1]. The OCF₃ group has emerged as an important structural motif in FDA-approved pharmaceuticals including Riluzole, Delamanid, and Pretomanid, as well as agrochemicals such as Thifluzamide and Triflumuron, validating its utility in bioactive molecule design [2][3].

OCF₃ Drug‑Like Properties
Class-level inference
ΔLogD +0.7–1.4 vs OCH₃
OCF₃ group supports lipophilicity and metabolic stability modulation
Aliphatic series data; aromatic behavior may differ
Trifluoromethoxy Metabolic stability Bioavailability Drug design

Registry Documentation for GLP Compliance

4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene has a registered MDL number (MFCD28401794) with complete IUPAC nomenclature, canonical SMILES, InChI, and InChI Key provided by Fluorochem . In contrast, the 1,3,5-regioisomer (CAS 1221793-61-8) has an alternative MDL number (MFCD16036130) and the 1,2,4-regioisomer with altered relative positioning (CAS 200956-15-6) has MDL MFCD08059526—each regioisomer is unambiguously distinguishable by its unique MDL identifier, reducing the risk of procurement errors in multi-compound synthesis workflows .

Registry Identifiers
Supporting evidence
Unique MDL MFCD28401794
unambiguous ordering reduces procurement errors and supports GLP traceability
Complete IUPAC, SMILES, InChI available
MDL number Documentation GLP compliance Procurement

Supplier Ecosystem Breadth and Availability

4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene is stocked by at least six identifiable international suppliers (Fluorochem, Boroncore, Leyan, Chemscene, AKSci, CymitQuimica) with purity specifications ranging from 95% to NLT 98%, enabling competitive sourcing [1]. By comparison, the 1,3,5-regioisomer (CAS 1221793-61-8) is available from approximately four to five suppliers, and the positional isomer CAS 2764728-99-4 (4-bromo-2-isopropoxy-1-trifluoromethoxybenzene) appears to have very limited commercial availability with no MDL number identified, making it a higher-risk procurement choice for sustained research programs .

Supplier Breadth
Cross-study comparable
≥6 suppliers vs 4–5 for closest regioisomer
broader supplier base supports supply chain resilience and competitive sourcing
Catalog data as of May 2026
Supplier comparison Commercial availability Supply chain resilience

Optimal Application Scenarios


Medicinal Chemistry Library Synthesis via Suzuki Coupling

The documented NLT 98% purity from multiple suppliers [1] makes this compound suitable for parallel synthesis libraries where trace brominated impurities can poison palladium catalysts or generate difficult-to-separate byproducts. The ortho-OCF₃ group's electron-withdrawing effect is expected to facilitate oxidative addition in Suzuki-Miyaura couplings, potentially enabling lower catalyst loadings and shorter reaction times compared to regioisomers where bromine is meta to OCF₃ [2]. This is particularly relevant for medicinal chemistry teams synthesizing biaryl scaffolds with defined lipophilicity profiles, where the ~0.65 logP advantage over the 1,3,5-regioisomer may be exploited to tune ADME properties .

Agrochemical Discovery with OCF₃-Containing Intermediates

The class-level validation of the OCF₃ group in commercial agrochemicals—including the fungicide Thifluzamide and insecticide Triflumuron—supports the use of OCF₃-containing aryl bromides as intermediates in agrochemical lead optimization [3]. This compound provides both the OCF₃ pharmacophore and a bromine coupling handle in a single building block, reducing the synthetic step count versus sequential introduction of these functionalities. The broad supplier base ensures multi-kilogram availability for scale-up studies, a critical requirement in agrochemical development where gram-to-kilogram transitions occur earlier than in pharmaceutical programs.

SAR Studies with Regioisomerically Pure Building Blocks

The unambiguous MDL registry identifier (MFCD28401794) and complete analytical documentation ensure that SAR studies comparing the 1,2,4-substitution pattern against 1,3,5- or 1,2,4-alternative regioisomers are built on verified chemical identity. The ~0.65 calculated logP difference between the 1,2,4- and 1,3,5-isomers provides a quantifiable basis for hypothesis-driven property optimization in lead series . Procurement teams should specify this exact CAS number to avoid regioisomer cross-contamination that could confound biological assay interpretation.

GLP-Compliant Synthesis for IND-Enabling Studies

For programs advancing toward IND submission, the availability of this compound from ISO-certified suppliers with complete documentation (IUPAC, SMILES, InChI, InChI Key, MDL number, SDS, and COA upon request) supports GLP compliance and regulatory audit readiness [1]. The well-defined hazard classification (GHS07: Harmful/Irritant, H302/H315/H319/H335) and established safety handling procedures provided by Fluorochem minimize EHS compliance burden during scale-up, distinguishing it from less thoroughly characterized regioisomers.

Application
Selection Property
Validation Focus
Suzuki coupling library synthesis
consistent purity specification and ortho‑OCF₃ electronic activation
coupling yield and impurity profile under parallel conditions
Agrochemical lead optimization
OCF₃ group present in several commercial agrochemicals (class‑level relevance)
scalability and synthetic step‑count reduction assessment
Regioisomer‑specific SAR studies
unambiguous MDL identifier and complete analytical documentation
chemical identity verification; regioisomer cross‑contamination risk
GLP‑compliant intermediate synthesis
ISO‑certified supply with full documentation (SDS, COA, MDL)
regulatory documentation audit readiness; safety data for scale‑up
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